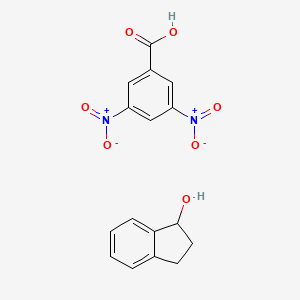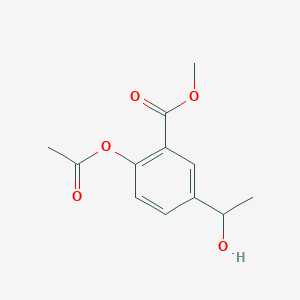
Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an acetyloxy group and a hydroxyethyl group attached to a benzoate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate typically involves the esterification of 2-hydroxy-5-(1-hydroxyethyl)benzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(acetyloxy)-5-(1-carboxyethyl)benzoic acid.
Reduction: Formation of 2-(acetyloxy)-5-(1-hydroxyethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
作用机制
The mechanism of action of Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 2-(hydroxy)-5-(1-hydroxyethyl)benzoate: Lacks the acetyloxy group, which may result in different chemical reactivity and biological activity.
Methyl 2-(acetyloxy)-5-(1-methoxyethyl)benzoate: Contains a methoxyethyl group instead of a hydroxyethyl group, which may affect its solubility and interaction with target molecules.
Uniqueness
Methyl 2-(acetyloxy)-5-(1-hydroxyethyl)benzoate is unique due to the presence of both acetyloxy and hydroxyethyl groups, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
61414-19-5 |
|---|---|
分子式 |
C12H14O5 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
methyl 2-acetyloxy-5-(1-hydroxyethyl)benzoate |
InChI |
InChI=1S/C12H14O5/c1-7(13)9-4-5-11(17-8(2)14)10(6-9)12(15)16-3/h4-7,13H,1-3H3 |
InChI 键 |
QUZZVZVEXAQDOO-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1)OC(=O)C)C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)
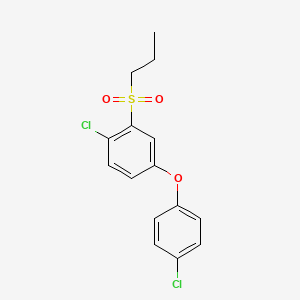


![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)



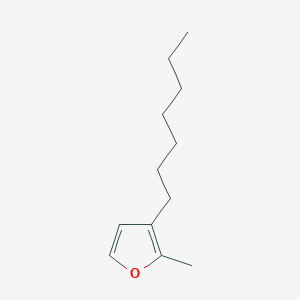
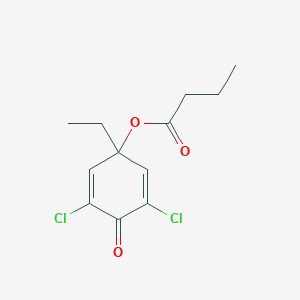
![1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585674.png)
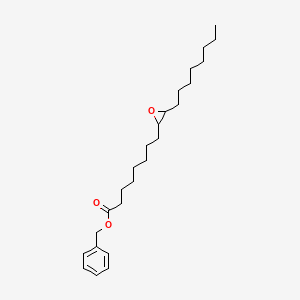
![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)
